3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide
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Overview
Description
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a hexyl group at the 3-position, and two methyl groups at the 1 and 2 positions of the imidazole ring, with an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of 1,2-dimethylimidazole with hexyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the hexyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Silver nitrate in aqueous solution for halide exchange.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of corresponding halide or acetate salts.
Scientific Research Applications
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dimethylimidazole
- 3-hexylimidazole
- 1,2-dimethyl-3-propylimidazolium bromide
Uniqueness
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as solubility, stability, and reactivity. The presence of the hexyl group enhances its hydrophobicity, making it suitable for applications in non-aqueous systems.
Biological Activity
3-Hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide (CAS No. 178631-05-5) is a compound belonging to the class of imidazolium ionic liquids. This compound has garnered interest due to its potential biological activities, which include antimicrobial properties, cytotoxic effects against various cancer cell lines, and applications in drug delivery systems. This article reviews the biological activity of this compound based on diverse sources and presents relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide is C10H21IN2, with a molecular weight of approximately 296.2 g/mol. The structure features a hexyl group attached to the imidazolium ring, which significantly influences its solubility and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H21IN2 |
Molecular Weight | 296.2 g/mol |
CAS Number | 178631-05-5 |
Purity | >97% |
Antimicrobial Properties
Research indicates that imidazolium salts exhibit significant antimicrobial activity against a range of pathogens. A study demonstrated that 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes due to the cationic nature of the compound.
Table 1: Antimicrobial Activity of 3-Hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium Iodide
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity against various cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that treatment with 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide resulted in significant cell death at micromolar concentrations.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HeLa | 25 |
The biological activity of imidazolium salts is largely attributed to their ability to interact with cellular membranes and proteins. The cationic nature allows these compounds to disrupt lipid bilayers and alter membrane permeability. Additionally, they may induce apoptosis through various pathways involving caspases and mitochondrial dysfunction.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazolium salts, including 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide. The results indicated that this compound had superior activity compared to traditional antibiotics against multi-drug resistant strains.
Case Study 2: Cancer Cell Inhibition
In a comparative study on the cytotoxic effects of several ionic liquids on cancer cells, 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium iodide was found to be one of the most potent compounds tested. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Properties
Molecular Formula |
C11H23IN2 |
---|---|
Molecular Weight |
310.22 g/mol |
IUPAC Name |
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H22N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-11H,4-8H2,1-3H3;1H |
InChI Key |
UPHBVNMQZSLYCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C[NH+](C1C)C.[I-] |
Origin of Product |
United States |
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